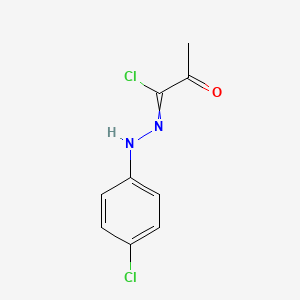

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo-

描述

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- is a chemical compound with the molecular formula C9H8Cl2N2O It is a member of the hydrazonoyl chloride family, which are known for their diverse reactivity and applications in organic synthesis

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also involve rigorous quality control measures to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazonoyl chloride group.

Condensation Reactions: It can react with amines and other nucleophiles to form hydrazone derivatives.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperature controls to drive the reactions to completion.

Major Products Formed

The major products formed from reactions involving Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- include various hydrazone derivatives and heterocyclic compounds. These products are often of interest for their potential biological activities and applications in materials science.

科学研究应用

Biological Applications

N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride exhibits notable biological activities, particularly as an antibacterial and antifungal agent. Research indicates that derivatives synthesized from this compound have been evaluated for their antimicrobial properties. For instance, a study demonstrated that halophenyl bis-hydrazones derived from this compound showed significant antibacterial and antifungal activity against various pathogens .

Case Studies

- Antimicrobial Activity : A series of halophenyl bis-hydrazones were synthesized and tested for their antimicrobial efficacy. The results indicated a strong correlation between the structural modifications of the hydrazones and their biological activities, showcasing the potential of N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride in developing new antimicrobial agents .

- Antitumor Activity : Another study focused on the anti-tumor properties of compounds derived from propanehydrazonoyl chloride. The synthesized derivatives were subjected to in vitro testing, revealing promising anti-proliferative effects against cancer cell lines. The mechanisms of action were explored through various assays, indicating that these compounds could be potential candidates for cancer therapy .

Chemical Reactivity and Applications

N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride is also utilized as a reactive intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in the creation of heterocyclic compounds.

Table 1: Summary of Chemical Reactions Involving N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl Chloride

Computational Studies

Recent studies have employed computational methods to predict the biological activities and optimize the structures of derivatives derived from N-(4-chlorophenyl)-2-oxo-propanehydrazonoyl chloride. These approaches include quantitative structure-activity relationship (QSAR) models that help identify key structural features contributing to biological efficacy .

作用机制

The mechanism of action of Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- involves its reactivity with nucleophiles, leading to the formation of hydrazone derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the hydrazone derivative formed and its target.

相似化合物的比较

Similar Compounds

Similar compounds to Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- include:

- N-(2,4-dichlorophenyl)-2-oxopropanehydrazonoyl chloride

- 2-chlorophenyl-N-(4-chlorophenyl)carbamate

- S-(4-chlorophenyl) N-(3,4-dichlorophenyl)thiocarbamate

Uniqueness

What sets Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- apart from similar compounds is its specific reactivity and the unique properties of its derivatives. The presence of the 4-chlorophenyl group and the hydrazonoyl chloride moiety confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- is a compound of interest due to its potential biological activities. This compound belongs to the class of hydrazonoyl chlorides, which are versatile intermediates in organic synthesis and have been explored for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Biological Activity Overview

1. Antimicrobial Activity

Hydrazonoyl chlorides have shown significant antimicrobial properties. A study highlighted that derivatives synthesized from hydrazonoyl chlorides exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound with a chloro substituent at the para position of the phenyl ring showed enhanced activity against Staphylococcus aureus and Bacillus subtilis compared to standard drugs like Itraconazole .

Table 1: Antimicrobial Activity of Hydrazonoyl Chloride Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| 5d | Staphylococcus aureus | 0.5 µg/mL | Antibacterial |

| 5d | Bacillus subtilis | 0.8 µg/mL | Antibacterial |

| 5d | Aspergillus fumigatus | 1.0 µg/mL | Antifungal |

| 5c | E. coli | 2.0 µg/mL | Antibacterial |

2. Anticancer Activity

Recent studies have indicated that hydrazonoyl derivatives possess anticancer properties. For instance, compounds derived from propanehydrazonoyl chloride were evaluated for their cytotoxic effects against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer cells. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Hydrazonoyl Chloride Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Relative Potency |

|---|---|---|---|

| 112c | HCT-116 | 4.36 | >50% compared to Doxorubicin |

| 47f | MCF-7 | 6.20 | Moderate |

| 69b | MCF-7 | 5.00 | High |

3. Enzyme Inhibition

The enzyme inhibition potential of hydrazonoyl derivatives has also been explored, particularly concerning mitochondrial permeability transition pore (mPTP) and F1FO-ATPase activities. Studies demonstrated that certain derivatives could effectively inhibit these enzymes, suggesting potential applications in metabolic disorders .

Table 3: Enzyme Inhibition Data

| Compound | Enzyme Target | Inhibition Type | % Inhibition at IC50 |

|---|---|---|---|

| 6a | F1FO-ATPase | Uncompetitive | 86% |

| 6o | mPTP | Competitive | Variable |

Case Studies

Case Study 1: Synthesis and Evaluation of Bis-Pyrrole Derivatives

A study synthesized novel bis-pyrrole derivatives from hydrazonoyl chlorides and evaluated their antimicrobial properties against various pathogens. The results indicated that these compounds effectively inhibited microbial growth, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Screening of Pyrazole Derivatives

Another investigation focused on pyrazole derivatives synthesized from hydrazonoyl chlorides, assessing their anticancer activity against human cancer cell lines. The findings revealed significant cytotoxicity, with some compounds exhibiting selectivity towards specific cancer types .

属性

IUPAC Name |

N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHCGGWBOWGPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377951 | |

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18247-78-4 | |

| Record name | Propanehydrazonoyl chloride, N-(4-chlorophenyl)-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。